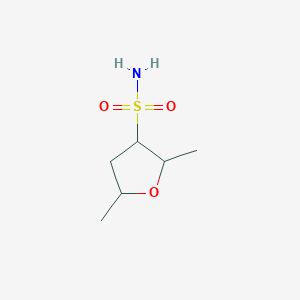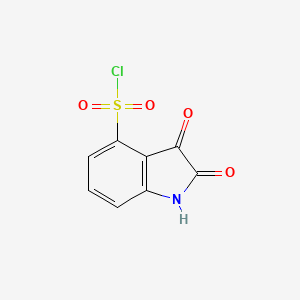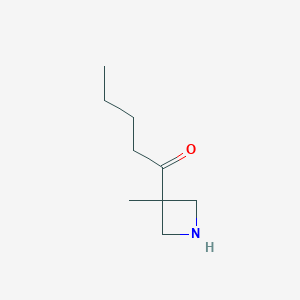![molecular formula C9H9N3OS B13202946 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an azetidine ring fused to an imidazo[2,1-b][1,3]thiazole core, with a carbaldehyde functional group at the 5-position. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole core . The reaction mixture is heated in benzene for 2-4 hours, and the product is isolated through standard purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring and the imidazo[2,1-b][1,3]thiazole core can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is largely dependent on its interaction with biological targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound may also interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents, leading to variations in biological activity.
Azetidine-containing compounds: Compounds with the azetidine ring exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the combination of the azetidine ring and the imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
6-(azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c13-6-7-8(11-2-1-3-11)10-9-12(7)4-5-14-9/h4-6H,1-3H2 |
Clé InChI |
RUCLGVRQTZOFBH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=C(N3C=CSC3=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


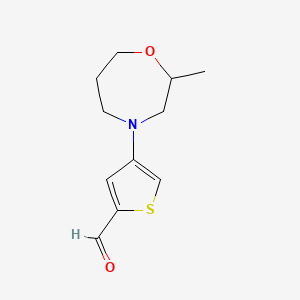
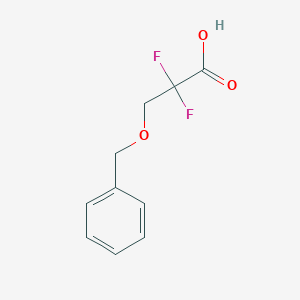

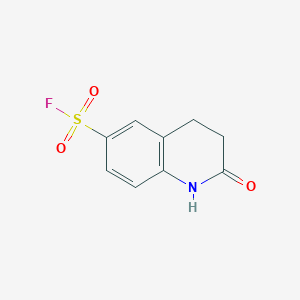
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
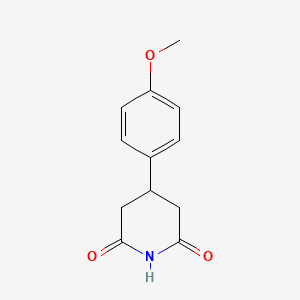
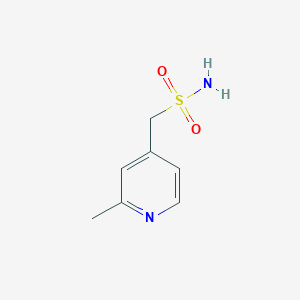
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
